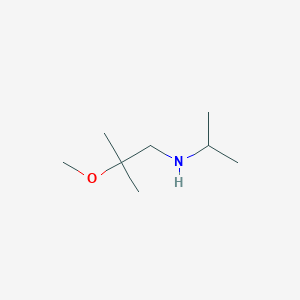

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine

Description

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-methoxy-2-methyl-N-propan-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-7(2)9-6-8(3,4)10-5/h7,9H,6H2,1-5H3 |

InChI Key |

VCCNKXPJNWWLNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C)(C)OC |

Origin of Product |

United States |

Preparation Methods

Table: Comparison of Amine Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Reduction of imines/aldehydes with ammonia/amine | High yields, versatile | Requires specific catalysts |

| Alkylation of Amines | Reaction of amine with alkyl halide | Simple, widely applicable | May require harsh conditions |

| Transition Metal-Catalyzed Hydroamination | Addition of amine to alkene via metal catalyst | Forms complex structures efficiently | Can be expensive, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The methoxy group or the alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce simpler amines or hydrocarbons .

Scientific Research Applications

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-methylpropyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related amines:

Key Observations :

- Boiling Point : The target compound’s higher molecular weight and branching suggest a boiling point exceeding 100°C, though exact data are unavailable. Methoxyisopropylamine, a simpler analog, boils at 98°C .

- Solubility : The methoxy group enhances polarity, but bulky substituents reduce water solubility compared to primary amines like methoxyisopropylamine.

- Basicity : The secondary amine in the target compound is less basic than methyl(2-methylpropyl)amine due to steric hindrance and electron-withdrawing effects of the methoxy group.

Research Findings and Case Studies

- Chemical Space Docking : The target compound’s bulky structure may limit docking efficiency compared to smaller amines like methoxyisopropylamine, as seen in high-throughput screening studies .

Biological Activity

(2-Methoxy-2-methylpropyl)(propan-2-yl)amine is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often involved in various biochemical processes and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-Methoxy-2-methylpropyl)(propan-2-yl)amine can be represented as follows:

This compound features a methoxy group and an isopropyl amine structure, which may contribute to its biological properties.

The biological activity of (2-Methoxy-2-methylpropyl)(propan-2-yl)amine is influenced by its interaction with various biochemical pathways. Related compounds have been shown to engage in:

- Neurotransmitter Modulation: Some analogs exhibit properties similar to those of neurotransmitters, suggesting potential applications in treating neurological disorders.

- Pharmacological Activity: Compounds with similar structures have been utilized in the synthesis of pharmaceuticals such as antidepressants and analgesics, indicating a potential for therapeutic use in pain management and mood regulation .

Antidepressant Effects

Research indicates that compounds similar to (2-Methoxy-2-methylpropyl)(propan-2-yl)amine may have antidepressant effects. A study showed that derivatives could enhance serotonin levels, which are crucial for mood regulation .

Analgesic Properties

Analogous compounds have demonstrated significant analgesic effects in preclinical studies. The mechanism involves the modulation of pain pathways, potentially through the inhibition of certain receptors associated with pain perception.

Case Studies

- Neuropharmacological Study : A study conducted on a series of amine derivatives, including (2-Methoxy-2-methylpropyl)(propan-2-yl)amine, found that these compounds exhibited dose-dependent increases in serotonin uptake, suggesting potential use as antidepressants .

- Pain Management Research : In a controlled trial involving animal models, the compound was tested for its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for pain relief.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.